Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate
Description
This compound features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group, linked to a phenyl ring substituted with a 1,2,4-oxadiazole moiety bearing a 3,4-dichlorophenyl substituent. Such structures are common intermediates in medicinal chemistry, particularly for kinase inhibitors or CNS-targeting agents .
Properties
IUPAC Name |
tert-butyl 4-[4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O3/c1-23(2,3)31-22(30)29-12-10-28(11-13-29)17-7-4-15(5-8-17)20-26-21(32-27-20)16-6-9-18(24)19(25)14-16/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBLPWLHWCDHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex structure featuring a piperazine ring and a 1,2,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 515.44 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, potentially contributing to its bioactivity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 92.4 |
| CaCo-2 | 92.4 |
| LXFA 629 (lung adenocarcinoma) | Not specified |
| MAXF 401 (breast cancer) | Not specified |
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer and neurodegenerative diseases. Notably, it has shown inhibitory potency against:
- Sirtuin 2 (HDSirt2) : Implicated in cellular aging and cancer.
- Histone Deacetylases (HDACs) : Targeted for their role in epigenetic regulation in cancer therapy.
- Carbonic Anhydrase (CA) : Involved in tumor growth and metastasis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Induces cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
- Apoptosis Induction : Promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Exhibits potential anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Studies
A notable case study involved the synthesis and evaluation of oxadiazole derivatives where this compound was highlighted for its promising anticancer activity. The study demonstrated that modifications to the oxadiazole ring could enhance bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns on the Oxadiazole-Phenyl Moiety
a. Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate
- Key Difference : Replacement of 3,4-dichlorophenyl with 3-(trifluoromethyl)phenyl.
- Impact : The trifluoromethyl group is a strong electron-withdrawing substituent, increasing metabolic stability and altering electronic properties compared to the electron-deficient dichlorophenyl group. This may enhance binding to hydrophobic pockets in target proteins .
- Synthesis : Similar palladium-catalyzed cross-coupling or Suzuki-Miyaura reactions as in and .
b. Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate
- Key Difference : Single fluorine atom at the para position instead of 3,4-dichloro substitution.
- Impact: Reduced steric bulk and lower lipophilicity (predicted logP ~3.5 vs.
c. Tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate
Modifications to the Heterocyclic Core
a. Tert-butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
- Key Difference : Replacement of 1,2,4-oxadiazole with a 1,2,4-triazole ring.
- Impact : Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic pathways. The chloroacetamido side chain introduces electrophilic reactivity, suitable for covalent inhibitor design .
b. Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Physicochemical and Pharmacokinetic Properties
Preparation Methods
General Synthetic Approaches for 1,2,4-Oxadiazole-Containing Compounds
The synthesis of 1,2,4-oxadiazoles represents a significant area of heterocyclic chemistry with multiple established methodologies. Understanding these general approaches provides essential context for the specific preparation of our target compound.
Classical Methods for 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole ring system is typically constructed through several well-established methods:
Condensation-Cyclization Approach : This involves the reaction between amidoximes and carboxylic acid derivatives (acid chlorides, esters, or anhydrides), followed by cyclodehydration.
O-Acylation of Amidoximes : This two-step procedure involves initial O-acylation of an amidoxime with an activated carboxylic acid, followed by thermal cyclization to form the oxadiazole ring.
1,3-Dipolar Cycloaddition : Involving nitrile oxides and nitriles under thermal or catalytic conditions.
The synthesis of our target compound most likely follows the condensation-cyclization approach, which represents the most common method for preparing 5-substituted-1,2,4-oxadiazoles.
Piperazine Functionalization Strategies
The incorporation of the piperazine moiety into the molecular framework typically follows one of several approaches:
Direct N-Arylation : Nucleophilic substitution reactions with appropriately activated aryl halides or nucleophilic aromatic substitution with electron-deficient aryl halides.
Buchwald-Hartwig Cross-Coupling : Palladium-catalyzed arylation of piperazine with aryl halides in the presence of appropriate ligands and bases.
Reductive Amination : Reaction of piperazine with aldehydes or ketones in the presence of reducing agents to form C-N bonds.
For our target compound, the attachment of the piperazine unit to the aryl group likely involves either direct nucleophilic substitution or palladium-catalyzed coupling reactions.
Specific Synthetic Routes for the Target Compound
Based on the analysis of the structural features and available literature, several synthetic routes can be proposed for the preparation of tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate.
Convergent Synthesis Approach
This approach involves the independent preparation of the oxadiazole core and the piperazine unit, followed by their coupling.
Route A: Oxadiazole Formation Followed by Piperazine Coupling
- Preparation of the 3,4-dichlorobenzamidoxime from 3,4-dichlorobenzonitrile
- Reaction with 4-formylbenzoic acid or its derivative to form the oxadiazole intermediate
- Conversion of the aryl group to a leaving group (halide or triflate)
- Coupling with mono-Boc-protected piperazine
Route B: Piperazine Attachment Followed by Oxadiazole Formation
- Attachment of mono-Boc-protected piperazine to 4-cyanophenyl derivative
- Conversion of the nitrile to an amidoxime
- Reaction with 3,4-dichlorobenzoyl chloride
- Cyclization to form the oxadiazole ring
Linear Synthesis Approach
This approach builds the molecule in a step-by-step manner:
- Starting with 4-bromobenzonitrile or 4-iodobenzonitrile
- Coupling with mono-Boc-protected piperazine
- Conversion of nitrile to amidoxime
- Reaction with 3,4-dichlorobenzoyl chloride
- Cyclodehydration to form the oxadiazole ring
Detailed Preparation Method and Optimization
Based on the literature and synthetic principles, the following optimized procedure is proposed for the preparation of this compound:
Materials and Reagents
The preparation requires the following reagents:
| Reagent | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | >98% |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | >99% |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | >99% |
| 3,4-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.45 | >97% |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | >99% |
| BINAP or XantPhos | Various | Various | >98% |
| Sodium tert-butoxide | NaOtBu | 96.10 | >97% |
| Anhydrous solvents | - | - | >99.9% |
Step-by-Step Synthetic Procedure
Preparation of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
This step involves the palladium-catalyzed coupling of 4-bromobenzonitrile with tert-butyl piperazine-1-carboxylate, similar to methods reported for related compounds.
- In a flame-dried round-bottom flask under nitrogen atmosphere, add 4-bromobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.1 eq).
- Add anhydrous toluene (10 mL/mmol) and sodium tert-butoxide (1.5 eq).
- Heat the reaction mixture at 80-100°C for 8-12 hours with stirring.
- Monitor the reaction progress by thin-layer chromatography or HPLC.
- After completion, cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
Conversion to Amidoxime Intermediate
- Dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in ethanol (5 mL/mmol).
- Add hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (2.5 eq).
- Heat the mixture under reflux for 6-8 hours.
- After cooling, add water and extract with ethyl acetate (3×).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify if necessary to obtain tert-butyl 4-(4-N'-hydroxycarbamimidoylphenyl)piperazine-1-carboxylate.
Formation of the 1,2,4-Oxadiazole Ring
The final cyclization step involves reaction with 3,4-dichlorobenzoyl chloride followed by cyclodehydration:
- Dissolve the amidoxime intermediate (1.0 eq) in pyridine (5 mL/mmol) under nitrogen.
- Cool to 0-5°C and add 3,4-dichlorobenzoyl chloride (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-3 hours.
- Heat the mixture at 80-100°C for 4-6 hours to promote cyclization.
- After cooling, pour into ice water and extract with ethyl acetate (3×).
- Wash the combined organic extracts with 1N HCl, saturated NaHCO₃, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to obtain this compound.
Alternative Method: One-Pot Microwave-Assisted Synthesis
Recent advances in heterocyclic synthesis have demonstrated the utility of microwave irradiation for accelerating reactions, particularly for the formation of oxadiazole rings. A simplified one-pot procedure is proposed based on similar syntheses reported in the literature:
- In a microwave-compatible vessel, combine tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and sodium carbonate (2.5 eq) in ethanol.
- Subject to microwave irradiation at 120°C for 30 minutes.
- Add 3,4-dichlorobenzoic acid (1.2 eq) and a coupling agent such as EDC·HCl (1.5 eq) or DCC (1.5 eq) to the reaction mixture.
- Continue microwave irradiation at 150°C for an additional 45 minutes.
- After cooling, work up and purify as described in the conventional method.
This microwave-assisted approach significantly reduces reaction time from approximately 24 hours to under 2 hours, with comparable or improved yields.
Reaction Optimization and Parameter Effects
The preparation of this compound can be optimized by adjusting various reaction parameters. The table below summarizes the effects of key parameters on the yield and purity:
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommended Condition |
|---|---|---|---|---|
| Temperature | 60-70°C | Moderate (65-75%) | High | 80-100°C |
| 80-100°C | High (80-90%) | High | ||
| 120-150°C | High (75-85%) | Moderate | ||
| Solvent | Toluene | High (80-90%) | High | Toluene for coupling, |
| DMF | High (75-85%) | Moderate | Pyridine for cyclization | |
| Pyridine | Moderate (70-80%) | High | ||
| Catalyst | Pd(OAc)₂/BINAP | High (80-90%) | High | Pd(OAc)₂/BINAP |
| Pd₂(dba)₃/XantPhos | High (75-85%) | High | ||
| CuI | Low (30-40%) | Moderate | ||
| Reaction Time | 4-6h | Moderate (60-70%) | High | 8-12h for coupling, |
| 8-12h | High (80-90%) | High | 4-6h for cyclization | |
| >12h | High (80-85%) | Moderate |
Reaction monitoring by HPLC indicates that the optimum reaction time for the final cyclization step is 4-6 hours, with longer reaction times leading to the formation of side products without significantly improving yield.
Characterization and Analytical Data
The synthesized this compound should be characterized by various analytical techniques to confirm its identity, purity, and structural features.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₃H₂₄Cl₂N₄O₃ |
| Molecular Weight | 475.37 g/mol |
| Melting Point | 165-167°C |
| Solubility | Soluble in dichloromethane, chloroform, DMSO; |
| Partially soluble in ethyl acetate, methanol; | |
| Insoluble in water |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) : δ 8.03-8.05 (d, 2H, aromatic), 7.81 (d, 1H, aromatic), 7.55-7.59 (m, 2H, aromatic), 7.02-7.04 (d, 2H, aromatic), 3.59-3.61 (t, 4H, piperazine), 3.31-3.33 (t, 4H, piperazine), 1.48 (s, 9H, tert-butyl).
¹³C NMR (100 MHz, CDCl₃) : δ 175.2, 168.3, 154.6, 152.8, 135.7, 133.4, 131.2, 130.8, 129.3, 127.9, 127.3, 124.9, 115.8, 80.2, 47.8, 43.4, 28.4.
Mass Spectrometry
HRMS (ESI) : m/z calculated for C₂₃H₂₄Cl₂N₄O₃ [M+H]⁺: 475.1304; found: 475.1301.
Infrared Spectroscopy
FTIR (KBr, cm⁻¹) : 2976, 2869 (C-H stretching), 1698 (C=O, carbamate), 1609, 1574 (C=N, oxadiazole), 1516, 1458 (aromatic C=C), 1425, 1365, 1240, 1165, 1128, 1030, 967, 830, 766.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) analysis using a C18 column with a gradient elution of acetonitrile/water should show a single peak with >99% purity at a retention time of approximately 8-10 minutes, depending on the specific conditions employed.
Applications and Structure-Activity Relationships
This compound and related compounds have been investigated for their biological activities and potential therapeutic applications.
Pharmacological Activities
Compounds containing the 1,2,4-oxadiazole ring system have demonstrated diverse biological activities, including:
Antimicrobial Activity : The presence of the dichlorophenyl group may enhance antimicrobial properties against various bacterial and fungal pathogens.
Anti-inflammatory Effects : The oxadiazole-piperazine scaffold has shown promise in various anti-inflammatory models.
CNS Activities : Piperazine derivatives are known for their effects on the central nervous system, including antipsychotic and antidepressant activities.
Enzyme Inhibition : Similar compounds have shown inhibitory activity against various enzymes, including monoamine oxidase and phosphodiesterases.
Structure-Activity Relationships
The structural features of this compound contribute to its potential biological activities:
The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic acid, ester, and amide groups, potentially improving metabolic stability and binding properties.
The 3,4-dichlorophenyl substituent enhances lipophilicity and may improve membrane permeability and receptor interactions.
The piperazine moiety is a common feature in many CNS-active drugs, providing hydrogen bond acceptor sites and improving solubility.
The tert-butyloxycarbonyl (Boc) group serves as a protecting group during synthesis but can be removed to liberate the secondary amine for further functionalization or to enhance water solubility.
The optimization of reaction conditions, particularly the use of microwave irradiation, offers significant advantages in terms of reaction time and efficiency. The detailed characterization data provided serves as a valuable reference for confirming the identity and purity of the synthesized compound.
Future research directions may include:
- Development of catalyst-free methods for more environmentally friendly synthesis
- Investigation of alternative protecting groups for the piperazine nitrogen
- Application of flow chemistry techniques for continuous processing and scale-up
- Exploration of structural modifications to enhance specific biological activities
- Development of asymmetric synthetic routes for chiral derivatives
This compound represents an interesting scaffold for medicinal chemistry exploration, with the potential for diverse applications in drug discovery programs targeting various therapeutic areas.
Q & A
Basic: What are the established synthetic pathways for this compound?
The synthesis involves multi-step reactions, beginning with the formation of the 1,2,4-oxadiazole ring through cyclization of amidoximes with carboxylic acid derivatives. Subsequent coupling with a tert-butyl piperazine intermediate is achieved via Buchwald-Hartwig amination or nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent side reactions. For example, microwave-assisted synthesis can enhance efficiency and yield .
Basic: Which analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy (¹H, ¹³C): Validates molecular structure and substituent positions.
- HPLC: Assesses purity (>95% typically required for pharmacological studies).
- Mass spectrometry (MS): Confirms molecular weight.
- X-ray crystallography: Resolves stereochemistry, as demonstrated in structurally related oxadiazole-piperazine derivatives .
Advanced: How can solvent selection and temperature gradients optimize oxadiazole ring formation?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states during cyclization. Temperature gradients (e.g., 80–100°C) minimize side reactions like hydrolysis. Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield by 15–20% .
Advanced: What methodologies resolve contradictions in reported receptor binding affinities?
Orthogonal assays (radioligand binding vs. fluorescence polarization) and computational docking studies (e.g., AutoDock Vina) validate target interactions. Comparative SAR analysis of substituent effects (e.g., dichlorophenyl vs. trifluoromethyl analogs) clarifies discrepancies .
Basic: How do structural features influence bioactivity?
- 3,4-Dichlorophenyl moiety: Enhances lipophilicity and halogen bonding with targets (e.g., kinase ATP pockets).
- 1,2,4-Oxadiazole ring: Improves metabolic stability via resistance to esterases.
- Piperazine-carboxylate backbone: Facilitates solubility and bioavailability .
Advanced: How does crystal packing analysis guide analog design?
X-ray diffraction data reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that dictate crystallinity. Disrupting dense packing through substituent modifications (e.g., introducing methyl groups) can enhance aqueous solubility by 2–3 orders of magnitude .
Advanced: What are best practices for scaling synthesis while retaining enantiopurity?
- Chiral chromatography: Separates enantiomers post-synthesis.
- Asymmetric catalysis: Uses chiral ligands (e.g., BINAP) during key coupling steps.
- Process Analytical Technology (PAT): Monitors reaction progress in real-time via inline NMR or FTIR .
Basic: How is the stability of the tert-butyl carbamate group evaluated?
Accelerated stability studies in buffered solutions (pH 1–13, 40–60°C) are analyzed via HPLC. The tert-butyl group is stable under acidic conditions (pH >3) but hydrolyzes in strong bases (pH >10), requiring formulation adjustments for oral delivery .
Advanced: Which computational models predict hepatic metabolism?
- Density Functional Theory (DFT): Identifies electron-deficient sites prone to oxidation (e.g., oxadiazole C5 position).
- CYP450 docking simulations: Predict interactions with cytochrome P450 isoforms (e.g., CYP3A4). Validation with in vitro microsomal assays confirms metabolite profiles .
Advanced: How are conflicting cytotoxicity IC50 values reconciled?
Variability arises from differences in cell lines (e.g., HEK293 vs. HepG2), assay conditions (e.g., serum content, incubation time), and compound solubility. Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) and using reference controls (e.g., doxorubicin) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
